molecular formula C8H4BrF2N B2915516 3-Bromo-5-(difluoromethyl)benzonitrile CAS No. 1261614-10-1

3-Bromo-5-(difluoromethyl)benzonitrile

Cat. No.: B2915516
CAS No.: 1261614-10-1
M. Wt: 232.028
InChI Key: SJEOHZWKAWBOLP-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF2N . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)benzonitrile typically involves the bromination of 5-(difluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired product. This method reduces side reactions and improves overall yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)benzonitrile is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The bromine and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzonitrile
  • 3-(Difluoromethyl)benzonitrile
  • 5-Bromo-2-fluorobenzonitrile

Comparison: Compared to similar compounds, 3-Bromo-5-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with molecular targets. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOHZWKAWBOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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